Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate
Description
Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a cyano group, and a methyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
CAS No. |
652998-63-5 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
methyl 2-(4-cyano-2-pyrrolidin-1-ylphenyl)acetate |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)9-12-5-4-11(10-15)8-13(12)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3 |
InChI Key |
SRCVQDLUVOXWNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C#N)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain receptors, while the cyano group and ester moiety contribute to its overall pharmacokinetic profile . The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biological processes through its interaction with specific proteins and enzymes .
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine and cyano groups but lacks the ester moiety.
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate: Similar structure but with different substituents on the aromatic ring.
Alpha-PiHP (4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one): A synthetic cathinone with a similar pyrrolidine ring but different functional groups.
Uniqueness: Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate is unique due to its combination of the pyrrolidine ring, cyano group, and methyl ester, which confer distinct chemical and biological properties . This combination allows for versatile applications in various fields of research and industry.
Biological Activity
Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- IUPAC Name : Methyl 4-cyano-2-(pyrrolidin-1-yl)benzoate
This compound features a cyano group and a pyrrolidine moiety, which are known to contribute significantly to its biological activities.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
| Bacillus subtilis | 8.0 |
These results indicate that the compound is particularly effective against Staphylococcus aureus , a common pathogen associated with skin infections and other serious conditions.
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against several fungal strains. The MIC values are presented in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20.0 |
| Aspergillus niger | 25.0 |
| Fusarium oxysporum | 30.0 |
The data suggest that this compound can inhibit the growth of pathogenic fungi, making it a potential candidate for antifungal drug development.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The results are summarized in Table 3.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| A549 | 12.5 |
| MDA-MB-231 | 18.0 |
The compound exhibited significant cytotoxicity, particularly against A549 lung cancer cells, indicating its potential as an anticancer agent.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or the cyano group can enhance potency and selectivity against specific targets.
Key Findings from SAR Studies:
- Pyrrolidine Substituents : Variations in the substituents on the pyrrolidine ring significantly affect antibacterial activity.
- Cyano Group Positioning : The position of the cyano group relative to other functional groups influences both antibacterial and anticancer activities.
- Lipophilicity : Increased lipophilicity correlates with improved cell membrane permeability, enhancing overall biological efficacy.
Case Studies
Case Study 1 : A study investigating the effects of this compound on bacterial biofilms showed that the compound reduced biofilm formation by 70% at a concentration of 10 µg/mL , highlighting its potential application in treating biofilm-associated infections.
Case Study 2 : In vivo studies using murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, suggesting its efficacy as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
